Pyridine-2,6-dicarbonitrile

Description

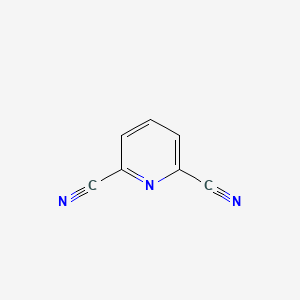

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPMXMIWHVZGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1035912-58-3 | |

| Record name | 2,6-Pyridinedicarbonitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1035912-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50183130 | |

| Record name | Pyridine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2893-33-6 | |

| Record name | 2,6-Pyridinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2893-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2,6-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridine-2,6-dicarbonitrile (CAS No. 2893-33-6): Synthesis, Reactions, and Applications

This technical guide provides a comprehensive overview of pyridine-2,6-dicarbonitrile, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development and materials science. This document delves into its fundamental properties, synthesis, key chemical transformations, and practical applications, with an emphasis on the scientific principles that underpin its utility.

Introduction: The Strategic Importance of this compound

This compound, also known as 2,6-dicyanopyridine, is a highly versatile organic intermediate.[1] Its rigid, planar pyridine core, functionalized with two electron-withdrawing nitrile groups, imparts a unique reactivity profile that makes it an invaluable precursor in the synthesis of a wide array of complex molecules.[1] The strategic placement of the nitrile groups at the 2 and 6 positions allows for their participation in a variety of chemical transformations, including cyclizations, condensations, and reductions, opening avenues to novel ligands, macrocycles, and pharmacologically active compounds.[1][2] This guide will explore the essential technical aspects of this compound, providing both foundational knowledge and practical, field-proven insights.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Reference(s) |

| CAS Number | 2893-33-6 | [3] |

| Molecular Formula | C₇H₃N₃ | [4] |

| Molecular Weight | 129.12 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 123-127 °C | |

| Boiling Point | 290.0 ± 20.0 °C (Predicted) | [2] |

| Solubility | Soluble in many organic solvents such as DMSO and DMF. | [2] |

| Purity | Typically ≥97% | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is simple due to the molecule's symmetry. It typically shows a triplet for the proton at the 4-position of the pyridine ring and a doublet for the protons at the 3 and 5-positions. The exact chemical shifts can vary slightly depending on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct signals for the carbon atoms of the pyridine ring and the nitrile groups. The carbons attached to the nitrile groups (C2 and C6) will appear at a characteristic downfield shift. The nitrile carbons themselves will also be observable.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band corresponding to the C≡N stretching vibration of the nitrile groups, typically appearing in the range of 2230-2250 cm⁻¹. Other significant peaks include those for C=N and C=C stretching of the pyridine ring.

-

MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion peak (M+) at m/z = 129, corresponding to the molecular weight of the compound.[5] Fragmentation patterns can provide further structural confirmation.

Synthesis of this compound: A Validated Protocol

While several synthetic routes to this compound exist, a common and reliable method involves the dehydration of pyridine-2,6-dicarboxamide, which is itself derived from pyridine-2,6-dicarboxylic acid. The following protocol details a robust procedure.

Diagram: Synthetic Pathway

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol: Synthesis from Pyridine-2,6-dicarboxylic Acid

This protocol is a self-validating system, where successful isolation of the intermediate and final product with the expected yields and purity confirms the efficacy of the procedure.

Materials:

-

Pyridine-2,6-dicarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Ammonia (aqueous solution)

-

Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)

-

Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of Pyridine-2,6-dicarboxamide

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend pyridine-2,6-dicarboxylic acid in a suitable solvent like DCM. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of pyridine-2,6-dicarbonyl dichloride. The choice of chlorinating agent is critical; oxalyl chloride often provides cleaner reactions with gaseous byproducts.

-

Amidation: Cool the reaction mixture to 0 °C and slowly add an excess of concentrated aqueous ammonia. A precipitate of pyridine-2,6-dicarboxamide will form.

-

Isolation and Purification: Filter the solid precipitate, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. The purity can be checked by melting point and NMR spectroscopy.

Step 2: Dehydration to this compound

-

Reaction Setup: In a dry round-bottom flask, combine the synthesized pyridine-2,6-dicarboxamide with a dehydrating agent such as phosphorus pentoxide or phosphorus oxychloride. The ratio of the amide to the dehydrating agent is crucial for complete conversion.

-

Dehydration Reaction: Gently heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice. The crude this compound will precipitate. Filter the solid, wash thoroughly with water to remove any remaining acid, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Key Chemical Reactions and Applications in Drug Development

The dinitrile functionality of this compound is the cornerstone of its synthetic utility, enabling a diverse range of chemical transformations.

Diagram: Key Reactions of this compound

Caption: Key reactions of this compound.

-

Cyclization Reactions: The nitrile groups are excellent electrophiles for [3+2] cycloaddition reactions. A prominent example is the reaction with sodium azide to form tetrazole rings, leading to the synthesis of bis(tetrazolyl)pyridine derivatives, which are important components in coordination chemistry and materials science.[2]

-

Condensation Reactions: this compound readily undergoes condensation with nucleophiles like hydroxylamine to form bis(amidoximes).[2] These derivatives have applications as chelating agents for metal ions.

-

Reduction to Amines: The nitrile groups can be reduced to primary amines using various reducing agents, most commonly through catalytic hydrogenation. The resulting 2,6-bis(aminomethyl)pyridine is a valuable building block for the synthesis of ligands and polyamides.

Application Highlight: Synthesis of a Tridentate Ligand Precursor

The synthesis of pyridine-based tridentate ligands is a significant application of this compound, crucial for the development of catalysts and metal-organic frameworks (MOFs).[1]

Experimental Protocol: Synthesis of 2,6-Bis(1H-tetrazol-5-yl)pyridine

This protocol outlines the synthesis of a key precursor for tridentate ligands.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq), sodium azide (2.2 eq), and ammonium chloride (2.2 eq) in anhydrous DMF. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water with vigorous stirring.

-

Acidification and Isolation: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. A white precipitate of 2,6-bis(1H-tetrazol-5-yl)pyridine will form.

-

Purification: Filter the precipitate, wash it thoroughly with water, and dry it under vacuum. The product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain a purified product.

Safety and Handling

This compound is a toxic and irritant compound. It is crucial to handle it with appropriate safety precautions.

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin, eye, and respiratory irritation.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a cornerstone building block in modern organic synthesis, offering a gateway to a vast array of functional molecules. Its well-defined reactivity, coupled with established synthetic protocols, makes it an indispensable tool for researchers in drug discovery, coordination chemistry, and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, with the aim of empowering scientists to leverage its full potential in their research endeavors.

References

- 1. Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C7H3N3 | CID 76164 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridine-2,6-dicarbonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,6-dicarbonitrile, also known as 2,6-dicyanopyridine, is a significant heterocyclic organic compound featuring a pyridine ring substituted with two nitrile groups at the 2 and 6 positions. Its unique electronic and structural characteristics make it a versatile building block in various fields of chemical science. This guide provides a comprehensive overview of its molecular structure, chemical formula, key properties, synthesis, and applications, with a focus on providing practical insights for researchers in drug discovery and materials science. The strategic placement of the electron-withdrawing nitrile groups on the pyridine core profoundly influences its reactivity, making it an important precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes[1].

Molecular Formula and Structure

The chemical formula for this compound is C₇H₃N₃ [1][2][3][4]. The molecule consists of a central pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. Two cyano (-C≡N) groups are attached to the carbon atoms at positions 2 and 6 of this ring.

The structure of this compound is characterized by a planar pyridine ring due to the sp² hybridization of the carbon and nitrogen atoms within the ring. The nitrile groups are linear, with the carbon and nitrogen atoms of the cyano moiety being sp hybridized. The electron-withdrawing nature of the nitrile groups significantly impacts the electron density distribution within the pyridine ring, influencing its chemical reactivity.

dot graph "Pyridine_2_6_dicarbonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Molecular structure of this compound.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃N₃ | [1][2][3][4] |

| Molecular Weight | 129.12 g/mol | [2][4][5] |

| CAS Number | 2893-33-6 | [1][3] |

| Appearance | White to off-white solid/powder | [1][4][5] |

| Melting Point | 123-127 °C | [4] |

| Solubility | Insoluble in water | [5] |

| SMILES | N#CC1=NC(C#N)=CC=C1 | [2] |

| InChI Key | XNPMXMIWHVZGMJ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the dehydration of pyridine-2,6-dicarboxamide. The starting material, pyridine-2,6-dicarboxylic acid, is first converted to the corresponding diacyl chloride, which is then reacted with an amine to form the dicarboxamide. Subsequent dehydration yields the desired dinitrile.

Experimental Protocol: Synthesis from Pyridine-2,6-dicarboxylic Acid

This protocol outlines a two-step process for the synthesis of this compound starting from Pyridine-2,6-dicarboxylic acid.

Step 1: Synthesis of Pyridine-2,6-dicarboxamide

-

Preparation of Acyl Chloride: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyridine-2,6-dicarboxylic acid in an excess of thionyl chloride (SOCl₂).

-

Reaction: Gently reflux the mixture until the solid has completely dissolved and the evolution of gas (HCl and SO₂) has ceased.

-

Removal of Excess Reagent: Carefully remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting crude pyridine-2,6-dicarbonyl dichloride in a suitable anhydrous solvent (e.g., THF or DCM).

-

Amine Addition: Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Isolation: Collect the precipitated pyridine-2,6-dicarboxamide by filtration, wash with cold water, and dry under vacuum.

Step 2: Dehydration of Pyridine-2,6-dicarboxamide to this compound

-

Reaction Setup: In a dry flask, mix the synthesized pyridine-2,6-dicarboxamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA).

-

Dehydration: Heat the mixture under anhydrous conditions. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, quench the reaction mixture by carefully adding it to ice water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Applications

The chemistry of this compound is dominated by the reactivity of the nitrile groups and the influence of these groups on the pyridine ring.

-

Nucleophilic Addition to Nitrile Groups: The carbon atoms of the nitrile groups are electrophilic and susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of various derivatives. For instance, reaction with sodium azide can lead to the formation of tetrazole rings, which are important pharmacophores. Similarly, condensation with hydroxylamine yields amidoximes[3].

-

Building Block in Synthesis: Due to its versatile reactivity, this compound serves as a crucial intermediate in the synthesis of a wide range of compounds. It is used in the preparation of:

-

Pharmaceuticals: The pyridine scaffold is a common feature in many drug molecules, and this dinitrile provides a convenient entry point for the construction of complex active pharmaceutical ingredients (APIs).

-

Ligands for Coordination Chemistry: The nitrogen atom of the pyridine ring and the nitrogen atoms of the nitrile groups can act as coordination sites for metal ions. This property makes it a precursor for the synthesis of polydentate ligands used in catalysis and materials science.

-

Functional Materials: Its derivatives have been explored for applications in light-emitting materials, highlighting its potential in the field of electronics and photonics.

-

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nitrile groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring and the nitrile groups.

-

Spectroscopic data for this compound is available in databases such as NMRShiftDB[1].

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a characteristic strong absorption band for the C≡N stretching vibration of the nitrile groups, typically in the region of 2220-2260 cm⁻¹. Vibrations associated with the aromatic pyridine ring will also be present.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center[1].

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with a rich chemistry and a wide range of applications. Its well-defined molecular structure and predictable reactivity make it an essential tool for synthetic chemists in academia and industry. A thorough understanding of its properties and synthetic routes, as outlined in this guide, is crucial for leveraging its full potential in the development of new pharmaceuticals, functional materials, and other valuable chemical entities.

References

Synthesis Pathways for Pyridine-2,6-dicarbonitrile: An In-depth Technical Guide

Introduction

Pyridine-2,6-dicarbonitrile, also known as 2,6-dicyanopyridine, is a pivotal heterocyclic organic compound with the chemical formula C₇H₃N₃.[1] Its unique molecular structure, featuring a pyridine ring substituted with two nitrile groups at the 2 and 6 positions, renders it a highly versatile building block in organic synthesis.[2] The electron-withdrawing nature of the nitrile groups significantly influences the reactivity of the pyridine ring, making it an essential precursor for a wide array of complex molecules. This guide provides an in-depth exploration of the primary synthesis pathways for this compound, offering detailed protocols, mechanistic insights, and comparative data to aid researchers and professionals in drug development and materials science. The applications of this compound are extensive, ranging from the synthesis of pharmaceutical intermediates and tridentate ligands for catalysis to the development of novel light-emitting materials.[2]

I. Synthesis from 2,6-Disubstituted Pyridines

A prevalent and economically viable approach to synthesizing this compound involves the modification of readily available 2,6-disubstituted pyridines. The choice of starting material and the subsequent reaction sequence are critical in determining the overall efficiency and scalability of the synthesis.

A. Ammoxidation of 2,6-Lutidine

One of the most direct industrial methods for the synthesis of this compound is the vapor-phase ammoxidation of 2,6-lutidine (2,6-dimethylpyridine). This process involves the reaction of 2,6-lutidine with ammonia and an oxidizing agent, typically oxygen or air, at elevated temperatures over a solid catalyst.

Reaction Mechanism: The ammoxidation of 2,6-lutidine is a complex catalytic process. The proposed mechanism involves the initial oxidation of the methyl groups to form pyridine-2,6-dicarbaldehyde. This intermediate then reacts with ammonia to form the corresponding diimine, which is subsequently dehydrogenated to yield this compound. The catalyst, often a mixture of metal oxides (e.g., V₂O₅, MoO₃, Fe₂O₃) on a support like Al₂O₃ or SiO₂, plays a crucial role in facilitating these transformations by providing active sites for both oxidation and ammonolysis.

Experimental Protocol:

A typical laboratory-scale setup involves a fixed-bed reactor packed with the catalyst. A gaseous mixture of 2,6-lutidine, ammonia, and air is passed through the heated reactor.

-

Catalyst Preparation: A vanadium-molybdenum oxide catalyst can be prepared by impregnating a silica gel support with an aqueous solution of ammonium metavanadate and ammonium molybdate, followed by drying and calcination at high temperatures.

-

Reaction Conditions: The reactor is heated to a temperature range of 350-450 °C. The feed gas composition is typically in the molar ratio of 2,6-lutidine:NH₃:O₂ of 1:3-10:15-30.

-

Product Collection and Purification: The reactor effluent is cooled to condense the products. The crude product is then purified by recrystallization or sublimation to afford pure this compound.

Data Summary:

| Catalyst | Temperature (°C) | Yield (%) | Reference |

| V₂O₅-MoO₃/Al₂O₃ | 400 | ~85 | |

| Fe₂O₃-Cr₂O₃/SiO₂ | 420 | ~80 |

B. Dehydration of Pyridine-2,6-dicarboxamide

Another established route involves the dehydration of Pyridine-2,6-dicarboxamide. This method is particularly useful when starting from pyridine-2,6-dicarboxylic acid or its derivatives.

Reaction Mechanism: The dehydration of amides to nitriles is a classic organic transformation. The reaction is typically carried out using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). The mechanism involves the activation of the amide carbonyl oxygen by the dehydrating agent, followed by an elimination reaction to form the nitrile and a byproduct.

Experimental Protocol:

-

Preparation of Pyridine-2,6-dicarboxamide: Pyridine-2,6-dicarboxylic acid is first converted to its corresponding diacyl chloride using a chlorinating agent like thionyl chloride.[3] The diacyl chloride is then reacted with excess ammonia to yield Pyridine-2,6-dicarboxamide.

-

Dehydration Step: Pyridine-2,6-dicarboxamide is mixed with a dehydrating agent, such as phosphorus pentoxide, in an inert solvent like toluene or xylene. The mixture is heated under reflux until the reaction is complete.

-

Work-up and Purification: The reaction mixture is cooled and quenched with water or a base. The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting crude this compound is purified by column chromatography or recrystallization.

Data Summary:

| Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| P₂O₅ | Toluene | 110 | >90 | |

| SOCl₂ | Dichloromethane | 40 | ~85 |

II. Synthesis from Halogenated Pyridines

The cyanation of 2,6-dihalopyridines provides a direct and efficient pathway to this compound. This method is particularly advantageous due to the commercial availability of various dihalopyridines.

A. Cyanation of 2,6-Dichloropyridine or 2,6-Dibromopyridine

The nucleophilic substitution of halogens with a cyanide source is a widely employed strategy. Copper(I) cyanide (CuCN) is a common reagent for this transformation, often referred to as the Rosenmund-von Braun reaction. Palladium-catalyzed cyanation reactions have also emerged as powerful alternatives.

Reaction Mechanism:

-

Rosenmund-von Braun Reaction: This reaction typically proceeds through a nucleophilic aromatic substitution mechanism. The reaction is often carried out in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures. The use of a stoichiometric amount of CuCN is generally required.

-

Palladium-Catalyzed Cyanation: This method involves a catalytic cycle with a palladium(0) complex. The cycle typically includes oxidative addition of the dihalopyridine to the Pd(0) catalyst, followed by transmetalation with a cyanide source (e.g., Zn(CN)₂) and reductive elimination to yield the dinitrile and regenerate the Pd(0) catalyst.[4]

Experimental Protocol (Palladium-Catalyzed Cyanation):

-

Reaction Setup: A mixture of 2,6-dibromopyridine, zinc cyanide (Zn(CN)₂), a palladium catalyst such as Pd(PPh₃)₄, and a solvent like DMF is placed in a reaction vessel.

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a solvent like ethyl acetate and filtered. The filtrate is washed with aqueous solutions to remove inorganic salts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Summary:

| Cyanide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuCN | - | DMF | 150 | ~70-80 | |

| Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 100 | >90 |

III. Visualization of Synthesis Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Caption: Major synthetic routes to this compound.

IV. Conclusion

The synthesis of this compound can be achieved through several effective pathways, each with its own set of advantages and considerations. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the required purity of the final product. The ammoxidation of 2,6-lutidine is a highly efficient method suitable for large-scale industrial production. For laboratory-scale synthesis, the dehydration of Pyridine-2,6-dicarboxamide and the cyanation of 2,6-dihalopyridines offer reliable and high-yielding alternatives. The continuous development of new catalytic systems, particularly in the field of palladium-catalyzed cross-coupling reactions, is expected to further enhance the efficiency and scope of this compound synthesis.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis Pathways: Utilizing 2,6-Pyridinedicarbonitrile in Chemical Reactions. Retrieved from [Link]

-

Wikipedia. (2023). 2,6-Pyridinedicarbothioic acid. Retrieved from [Link]

- Kruse, A., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1493.

- Wojciechowska, A., et al. (2021).

- Gudeika, D., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 1845-1854.

- Singh, P., et al. (2019). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature.

- Porta, E. (2019). Answer to "Synthesis of pyrazine-2,6-dicarbonitrile?".

- Katritzky, A. R., et al. (2005).

- Arafa, W., & Farouk, M. (2020). Design, Sonosynthesis, Quantum‐Chemical Calculations, and Evaluation of New Mono‐ and Bis‐pyridine Dicarbonitriles as Antiproliferative Agents. ChemistrySelect, 5(16), 4983-4991.

- Akhmadiev, N. S., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(23), 13957-13977.

- Johnson, F. A., & Witzel, B. E. (2003). Synthesis of 2,6-dicarbonylpyridines. U.S.

-

Bloom Tech. (2023). How do you prepare pyridine-2,6-dicarboxylic acid?. Retrieved from [Link]

- Bawa, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(35), 22695-22703.

- CN110229096B. (2020). Preparation method of 2, 6-pyridinedicarboxylic acid.

- Zhang, M., et al. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.

- Francke, R., & Schille, B. (2020). Redox Catalysis Facilitates Lignin Depolymerization.

- US4419515A. (1983). Two stage process for preparing 2,6-pyridinedicarboxylic acid.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Sreekumar, R., & Ramaswamy, R. (2025). Side-chain alkylation of 2,6-lutidine to 2,6-divinylpyridine over basic zeolites.

- CN1317268C. (2007).

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

Sources

literature review on Pyridine-2,6-dicarbonitrile chemistry

An In-Depth Technical Guide to the Chemistry of Pyridine-2,6-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2,6-dicyanopyridine, is a versatile heterocyclic building block that has garnered significant attention across various chemical disciplines. Its unique electronic properties, stemming from the electron-withdrawing nitrile groups and the pyridine nitrogen, render it a valuable precursor for a wide array of functional molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility in coordination chemistry, materials science, and drug discovery. We delve into the causality behind its reactivity patterns and present field-proven experimental protocols to empower researchers in harnessing the full potential of this remarkable scaffold.

Introduction: The Strategic Importance of this compound

This compound (Pydic-CN) is a crystalline solid with the molecular formula C₇H₃N₃.[1][2] Its structure is characterized by a central pyridine ring symmetrically substituted at the 2 and 6 positions with nitrile (-C≡N) groups. This arrangement is not merely incidental; it is the key to the molecule's diverse and valuable chemistry.

The pyridine nitrogen atom acts as a weak base and a coordination site for metals, while the two nitrile groups are potent electron-withdrawing moieties. This electronic push-pull dynamic profoundly influences the reactivity of both the nitrile functionalities and the pyridine ring itself. The nitrile groups are susceptible to a range of transformations, including nucleophilic additions and cycloadditions, serving as gateways to more complex heterocyclic systems.[3] Concurrently, the electron-deficient nature of the pyridine ring makes it amenable to nucleophilic aromatic substitution, a reaction class less common for simpler pyridine systems.[4][5]

This confluence of reactivity makes Pydic-CN a strategically important intermediate for:

-

Ligand Synthesis: It is a foundational precursor for tridentate ligands that are crucial in catalysis and coordination chemistry.[3]

-

Pharmaceutical Scaffolds: The pyridine core is a "privileged scaffold" in medicinal chemistry, and derivatives of Pydic-CN have shown promise in areas such as prion disease therapeutics.[6][7]

-

Advanced Materials: Its derivatives are explored for applications in light-emitting elements and functional polymers, leveraging their unique electronic and optical properties.[3]

This guide will systematically explore the chemical landscape of this compound, providing both foundational knowledge and practical, actionable protocols.

Caption: Structure of this compound.

Synthesis of this compound

The accessibility of a chemical building block is paramount to its widespread use. This compound can be synthesized from readily available starting materials. A common and effective laboratory-scale synthesis involves the dehydration of pyridine-2,6-dicarboxamide, which itself is derived from pyridine-2,6-dicarboxylic acid.

A more direct, albeit harsher, method involves the direct conversion of pyridine-2,6-dicarboxylic acid using reagents like phosphorus pentachloride in liquid ammonia and acetonitrile.[2] The choice of synthetic route often depends on the desired scale, available reagents, and tolerance for stringent reaction conditions.

Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Chemical Reactivity and Key Transformations

The chemistry of this compound is a tale of two reactive sites: the nitrile groups and the pyridine ring.

Reactions of the Nitrile Groups

The electron-deficient nature of the pyridine ring enhances the electrophilicity of the nitrile carbons, making them prime targets for nucleophiles.

The [3+2] cycloaddition of azides with nitriles is a powerful method for constructing tetrazole rings. This compound can react with sources of azide, such as sodium azide with an ammonium salt, to form bis(tetrazolyl)pyridine derivatives.[8] These products are of significant interest as ligands and energetic materials.

-

Mechanistic Insight: The reaction proceeds via a concerted or stepwise pathway involving the nucleophilic attack of the azide ion on the nitrile carbon, followed by intramolecular cyclization. The use of a Lewis acid or an ammonium salt proton source facilitates the reaction by activating the nitrile group.

Nitrile groups readily undergo condensation with hydroxylamine to yield amidoximes.[3] This transformation is pivotal for creating derivatives with altered biological activities or for use as ligands capable of chelating metal ions. The resulting pyridine-2,6-bis(amidoxime) is a potent chelating agent.

-

Experimental Rationale: The reaction is typically carried out in a protic solvent like ethanol at room temperature. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic nitrile carbon. Subsequent proton transfers lead to the stable amidoxime product.

Enzymatic hydration of the nitrile groups offers a green and highly selective route to amides. For instance, nitrilases from microorganisms like Rhodococcus erythropolis can hydrate one or both nitrile groups to produce 6-cyanopyridine-2-carboxamide or pyridine-2,6-dicarboxamide, respectively.[9] The selectivity often depends on the reaction time and specific enzyme used.

Reactions of the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

Unlike benzene, the pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The two nitrile groups in Pydic-CN strongly activate the ring for such attacks.

-

Regioselectivity Explained: Nucleophilic attack is overwhelmingly favored at the C4 (para) position.[4][10] When a nucleophile attacks at the C4 position, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen atom.[4] This provides significant resonance stabilization that is not possible for an attack at the C3 (meta) position. While attack at the C2/C6 positions is also stabilized by the nitrogen, these positions are already substituted.

Caption: Nucleophilic aromatic substitution (SNAr) on Pydic-CN.

Coordination Chemistry: A Versatile Ligand Precursor

This compound is a stepping stone to a vast family of ligands. While the dinitrile itself can act as a simple N-donor ligand, its true value lies in the transformations of the nitrile groups into more potent coordinating moieties.

Derivatives such as pyridine-2,6-dicarboxylic acid, pyridine-2,6-dicarboxamides, and pyridine-2,6-dithiocarboxylic acid are powerful O,N,O or S,N,S pincer ligands.[11][12][13] These ligands form stable complexes with a wide range of transition metals and lanthanides, finding applications in catalysis, magnetic materials, and bioinorganic chemistry.

Applications in Research and Development

The versatile chemistry of this compound translates into a broad spectrum of applications.

| Application Area | Specific Use Case | Key Derivatives | References |

| Medicinal Chemistry | Anti-prion disease agents, antibacterial agents, kinase inhibitors. | 2-Amino-3,5-dicarbonitrile-6-thio-pyridines | [6][7] |

| New Delhi Metallo-β-lactamase-1 (NDM-1) inhibitors. | Pyridine-2,6-dithiocarboxylic acid metal complexes | [13] | |

| Materials Science | Synthesis of light-emitting elements for organic electronics. | Metal complexes, functional polymers | [3] |

| Precursors for nitrogen-containing macrocycles. | Bis(tetrazolyl)pyridines | [8][9] | |

| Coordination Chemistry | Precursor to O,N,O-pincer ligands for catalysis. | Pyridine-2,6-dicarboxylic acid esters | [11] |

| Synthesis of tridentate carbinamine ligands. | 2,6-bis(α-aminoisopropyl)pyridine | [8] |

Experimental Protocols

To bridge theory and practice, this section provides detailed, self-validating protocols for key transformations of this compound. These methods are adapted from peer-reviewed literature and represent standard, reliable procedures.

Protocol 1: Synthesis of 2,6-Bis(2H-tetrazol-5-yl)pyridine

This protocol describes the cycloaddition reaction to form a bis-tetrazole derivative, a valuable ligand and energetic material precursor.[8]

-

Rationale: This procedure uses sodium azide and ammonium chloride in DMF. Ammonium chloride acts as a proton source to facilitate the reaction, and DMF is an excellent polar aprotic solvent for this transformation. Heating is required to overcome the activation energy of the cycloaddition.

-

Materials:

-

This compound (2.57 g, 20 mmol)

-

Sodium azide (NaN₃) (2.86 g, 44 mmol)

-

Ammonium chloride (NH₄Cl) (2.35 g, 44 mmol)

-

Anhydrous Dimethylformamide (DMF) (60 mL)

-

Hydrochloric acid (HCl), 1M

-

Deionized water

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.57 g), sodium azide (2.86 g), and ammonium chloride (2.35 g).

-

Add anhydrous DMF (60 mL) to the flask.

-

Heat the suspension with stirring in an oil bath at 110 °C for 10 hours. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

-

After 10 hours, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 200 mL of deionized water with stirring.

-

Acidify the aqueous solution to pH ~2 by the dropwise addition of 1M HCl. A white precipitate will form.

-

Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the product in a vacuum oven at 60 °C overnight to yield 2,6-bis(2H-tetrazol-5-yl)pyridine.

-

Protocol 2: Synthesis of Pyridine-2,6-bis(amidoxime)

This protocol details the condensation reaction with hydroxylamine to form a bis(amidoxime), a potent metal chelator.[8]

-

Rationale: This reaction leverages the nucleophilicity of hydroxylamine towards the nitrile carbons. Using a 50 wt% aqueous solution of hydroxylamine is convenient and effective. Ethanol serves as a co-solvent to ensure homogeneity. The reaction proceeds efficiently at room temperature.

-

Materials:

-

This compound (258 mg, 2.0 mmol)

-

Hydroxylamine, 50 wt% in water (0.53 mL, ~8.0 mmol)

-

Ethanol (10 mL)

-

-

Procedure:

-

Dissolve this compound (258 mg) in ethanol (10 mL) in a 50 mL round-bottom flask with magnetic stirring.

-

To this solution, add the 50 wt% aqueous solution of hydroxylamine (0.53 mL) dropwise at room temperature.

-

Stir the resulting solution for 20 hours at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to afford the pure pyridine-2,6-bis(amidoxime).

-

Conclusion and Future Outlook

This compound is a testament to how strategic placement of functional groups can unlock a world of chemical potential. Its predictable reactivity, coupled with its utility as a precursor to high-value compounds, ensures its continued importance in synthetic chemistry. Future research will likely focus on expanding its applications in asymmetric catalysis through the design of novel chiral ligands derived from this scaffold, as well as in the development of next-generation functional materials with tailored electronic and photophysical properties. For drug development professionals, the pyridine dicarbonitrile framework remains a fertile ground for library synthesis and the discovery of new bioactive agents.

References

-

NINGBO INNO PHARMCHEM. Synthesis Pathways: Utilizing 2,6-Pyridinedicarbonitrile in Chemical Reactions. Retrieved from [Link]

-

Klein, A., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1532. Available from: [Link]

-

Wójcik, G., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(11), 3345. Available from: [Link]

-

Ibrahim, A., et al. (2020). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. Marine Drugs, 18(1), 51. Available from: [Link]

-

Wikipedia. 2,6-Pyridinedicarbothioic acid. Retrieved from [Link]

-

ResearchGate. Library Design, Synthesis, and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics. Retrieved from [Link]

-

OIST. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

-

Química Organica.org. Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76164, this compound. Retrieved from [Link].

-

Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

-

ResearchGate. Three-component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. Retrieved from [Link]

-

Wikipedia. Transition metal pyridine complexes. Retrieved from [Link]

-

ResearchGate. Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease. Retrieved from [Link]

-

Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Retrieved from [Link]

-

Stanovnik, B., et al. (2000). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 5(2), 299-309. Available from: [Link]

-

Synthonix. This compound. Retrieved from [Link]

-

YouTube. (2017). Nucleophilic substitution of pyridine. Retrieved from [Link]

-

Studylib. Pyridine Synthesis: Condensation & Cycloaddition Reactions. Retrieved from [Link]

-

ResearchGate. Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Retrieved from [Link]

-

YouTube. (2022). Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. 2,6-Dichloropyridine-3,5-dicarbonitrile. Retrieved from [Link]

Sources

- 1. This compound | C7H3N3 | CID 76164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Pyridinedicarbonitrile | 2893-33-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]

- 9. 2,6-吡啶二甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. quora.com [quora.com]

- 11. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes [mdpi.com]

- 12. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of Pyridine-2,6-dicarbonitrile

This guide provides a comprehensive analysis of the spectral data of Pyridine-2,6-dicarbonitrile (CAS No. 2893-33-6), a key heterocyclic dinitrile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] An understanding of its spectral signature is paramount for researchers, scientists, and drug development professionals for quality control, reaction monitoring, and structural confirmation. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the interpretation of the spectra and the experimental protocols for their acquisition.

Introduction to this compound

This compound, with the molecular formula C₇H₃N₃ and a molecular weight of 129.12 g/mol , is a white to off-white crystalline solid.[1][3] Its structure, featuring a pyridine ring symmetrically substituted with two nitrile groups, dictates its unique chemical reactivity and spectral properties. The robust characterization of this molecule is the foundation for its application in complex organic syntheses.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is simple and characteristic due to the molecule's symmetry. The pyridine ring contains three chemically non-equivalent protons.

¹H NMR Spectral Data Summary:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Triplet | 1H | H-4 |

| ~7.9 | Doublet | 2H | H-3, H-5 |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Interpretation and Causality:

The downfield chemical shifts of the aromatic protons are attributed to the deshielding effect of the electronegative nitrogen atom and the nitrile groups. The proton at the 4-position (H-4) appears as a triplet due to coupling with the two equivalent protons at the 3 and 5-positions. The protons at the 3 and 5-positions (H-3, H-5) appear as a doublet due to coupling with the H-4 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to symmetry, this compound exhibits four distinct carbon signals.

¹³C NMR Spectral Data Summary:

| Chemical Shift (ppm) | Assignment |

| ~150 | C-2, C-6 |

| ~138 | C-4 |

| ~128 | C-3, C-5 |

| ~117 | -CN |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Interpretation and Causality:

The carbon atoms directly attached to the nitrogen (C-2 and C-6) are significantly deshielded and appear at the lowest field. The nitrile carbons (-CN) also have a characteristic chemical shift. The remaining aromatic carbons (C-3, C-5, and C-4) appear at intermediate chemical shifts.

Experimental Protocol for NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow for NMR Analysis:

Caption: A generalized workflow for NMR analysis of organic compounds.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For the ¹³C NMR spectrum, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by Fourier transformation to obtain the frequency-domain spectrum. Apply phase and baseline corrections to obtain a clean spectrum.

-

Data Analysis: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H NMR spectrum and identify the multiplicities. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data Summary

The IR spectrum of this compound is dominated by the characteristic vibrations of the pyridine ring and the nitrile groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~2230 | Strong | C≡N stretch |

| ~1600-1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| ~800-700 | Strong | Aromatic C-H out-of-plane bend |

Note: These are typical ranges. The exact peak positions can be found in a recorded spectrum.

Interpretation and Causality:

The most prominent and diagnostic peak in the IR spectrum is the strong absorption around 2230 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The presence of this band is a clear indicator of the nitrile functional groups. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the in-plane ring stretching vibrations of the pyridine moiety are observed in the 1600-1450 cm⁻¹ region. The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are due to C-H out-of-plane bending vibrations and are characteristic of the substitution pattern of the aromatic ring.

Experimental Protocol for IR Analysis

FTIR (Fourier Transform Infrared) spectroscopy is the standard method for obtaining an IR spectrum.

Step-by-Step Methodology (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent to infrared radiation.

-

Pellet Formation: Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data Summary

For this compound, the mass spectrum will show the molecular ion peak and several fragment ions.

| m/z | Relative Intensity | Assignment |

| 129 | High | [M]⁺ (Molecular Ion) |

| 103 | Medium | [M - CN]⁺ |

| 76 | Medium | [C₅H₂N]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method and energy.

Interpretation and Causality:

The molecular ion peak ([M]⁺) is expected at an m/z of 129, corresponding to the molecular weight of this compound.[4] The presence of a prominent molecular ion peak is indicative of a relatively stable molecule. Common fragmentation pathways for aromatic nitriles involve the loss of a cyano radical (•CN), leading to a fragment ion at m/z 103. Further fragmentation of the pyridine ring can lead to smaller charged species.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.

Workflow for Mass Spectrometry Analysis:

Caption: A simplified workflow for mass spectrometry analysis.

Step-by-Step Methodology (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Instrument Setup: The gas chromatograph (GC) is used to separate the analyte from any impurities before it enters the mass spectrometer. The mass spectrometer is operated under high vacuum.

-

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion.

-

Mass Analysis: The ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a signal proportional to their abundance is generated.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide serve as a valuable reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate. The detailed experimental protocols provide a framework for obtaining reliable and high-quality spectral data.

References

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

J&K Scientific. (n.d.). 2,6-Pyridinedicarbonitrile, 97%. Retrieved from [Link]

-

Re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2,6-DICYANO PYRIDINE. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

Sources

solubility and melting point of Pyridine-2,6-dicarbonitrile

An In-Depth Technical Guide to the Physicochemical Properties of Pyridine-2,6-dicarbonitrile: Solubility and Melting Point

Introduction to this compound

This compound, also known as 2,6-Dicyanopyridine, is a heterocyclic organic compound with the chemical formula C₇H₃N₃.[1][2][3] Structurally, it consists of a pyridine ring substituted with two nitrile (-C≡N) groups at the 2 and 6 positions. This arrangement of functional groups imparts specific chemical reactivity and physical properties, making it a valuable building block in synthetic chemistry. It serves as a precursor in the synthesis of various molecules, including pyridine-based tridentate ligands and bis-tetrazoles.[2] Understanding its fundamental physicochemical properties, such as melting point and solubility, is critical for its application in research, process development, and drug discovery, as these parameters govern reaction conditions, purification strategies, and formulation development.

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range. Therefore, accurate melting point determination is a fundamental technique for identifying a compound and assessing its purity.

Reported Melting Point Values

The reported melting point for this compound varies across different chemical suppliers and literature sources. This variation can be attributed to differences in the purity of the material and the specific methodology used for determination. A summary of reported values is presented below.

| Melting Point Range (°C) | Source |

| 123-127 °C | Sigma-Aldrich, ChemicalBook[2] |

| 124.0-128.0 °C | Tokyo Chemical Industry (TCI)[4] |

| 167-171 °C | Methylamine Supplier[1] |

The most frequently cited range is approximately 123-128 °C. The higher value of 167-171 °C may represent an alternative crystalline form or a different compound and should be treated with caution.

Standard Protocol for Melting Point Determination: The Capillary Method

The capillary method is the most widely accepted standard technique for melting point determination in pharmacopeias and organic chemistry laboratories.[5][6] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.[7]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder to allow for efficient and uniform heat transfer.[5] If the sample consists of coarse crystals, gently crush it using a mortar and pestle.[5]

-

Introduce the powdered sample into a glass capillary tube (typically sealed at one end) and pack it to a height of 2-3 mm by tapping the tube gently.[6][8]

-

-

Apparatus Setup:

-

Measurement:

-

Begin heating the block. A rapid heating rate (e.g., 10 °C/min) can be used for an initial, approximate determination.[6]

-

For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 10-15 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure the temperature of the sample and the thermometer are in equilibrium.[6][8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Causality in Protocol: Careless sample preparation is a leading cause of inaccurate results.[5] A finely powdered sample ensures uniform packing and efficient heat transfer, leading to a sharper, more reproducible melting range. A slow heating rate near the melting point is critical for allowing the heat to be transferred equally to both the sample and the thermometer, ensuring an accurate reading.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Solubility Profile

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful guideline for predicting solubility; polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[9][10] The structure of this compound, featuring a polar pyridine ring and two highly polar nitrile groups, suggests it will have limited solubility in non-polar solvents and greater solubility in polar organic solvents.

Observed Solubility Data

| Solvent | Solubility | Rationale |

| Water | Insoluble[1] | Despite the presence of polar nitrogen atoms, the overall molecule is dominated by the aromatic ring, making it insufficiently polar to overcome the strong hydrogen bonding network of water. |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | DMSO is a highly polar aprotic solvent capable of effectively solvating the polar regions of the molecule. |

| Dimethylformamide (DMF) | Soluble[1] | Similar to DMSO, DMF is a polar aprotic solvent that can dissolve this compound. |

Protocol for Qualitative Solubility Determination

A systematic approach to determining solubility in various solvents can provide crucial information about the compound's properties and help classify it.[11] This protocol allows for the rapid assessment of solubility in a range of common laboratory solvents.

Experimental Protocol:

-

Preparation:

-

Dispense approximately 25 mg of this compound into a series of small, clean, and dry test tubes.[11]

-

Prepare a corresponding series of solvents, including water, diethyl ether, 5% aqueous HCl, 5% aqueous NaOH, and a polar organic solvent like ethanol or acetone.

-

-

Testing Procedure:

-

To the first test tube, add the chosen solvent (e.g., 0.75 mL of water) in small portions.[11]

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[9]

-

Observe the mixture closely. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles. If the solid remains, it is "insoluble."[9]

-

Record the observation for each solvent.

-

-

Acid-Base Reactivity:

-

Solubility in 5% HCl suggests the presence of a basic functional group (like an amine).[12]

-

Solubility in 5% NaOH suggests the presence of an acidic functional group.[12] Since this compound lacks strongly acidic or basic sites, it is not expected to be soluble in these aqueous solutions based on a simple acid-base reaction.

-

Causality in Protocol: This systematic testing provides more than just solubility data; it offers structural insights. For instance, observing solubility in aqueous acid or base indicates the presence of ionizable functional groups, which leads to the formation of a more polar, water-soluble salt.[12]

Caption: A flowchart for systematic qualitative solubility testing.

References

- Melting Point Determination. (n.d.). thinkSRS.com.

- This compound. (n.d.). Methylamine Supplier.

- 2,6-Pyridinedicarbonitrile 97%. (n.d.). Sigma-Aldrich.

- Experiment 1: Determination of Solubility. (n.d.). CLASS.

- 2,6-Pyridinedicarbonitrile. (2025). ChemicalBook.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- This compound. (n.d.). PubChem, NIH.

- This compound. (n.d.). Synthonix.

- How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube.

- Melting point determination. (n.d.). Organic Chemistry, University of Calgary.

- Melting Point Determination. (n.d.). General Tests.

- Solubility of Organic Compounds. (2023). University of Calgary.

- 2,6-Pyridinedicarbonitrile MSDS. (n.d.). LookChem.

- Chemical label this compound. (n.d.). ECHA.

- This compound. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- 2,6-Pyridinedicarbonitrile. (n.d.). ChemScene.

- Measuring the Melting Point. (2023). Westlab Canada.

- What is Melting Point?. (n.d.). Mettler Toledo.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- 2,6-Pyridinedicarbonitrile 97%. (n.d.). Sigma-Aldrich.

Sources

- 1. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity 2,6-Pyridinedicarbonitrile Manufacturer [nj-finechem.com]

- 2. 2,6-Pyridinedicarbonitrile | 2893-33-6 [chemicalbook.com]

- 3. This compound | C7H3N3 | CID 76164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2893-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. thinksrs.com [thinksrs.com]

- 6. mt.com [mt.com]

- 7. westlab.com [westlab.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. chem.ws [chem.ws]

- 10. m.youtube.com [m.youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide on the Safe Handling of Pyridine-2,6-dicarbonitrile

For researchers, scientists, and drug development professionals, the innovative potential of versatile chemical intermediates like Pyridine-2,6-dicarbonitrile (CAS 2893-33-6) is immense.[1] This heterocyclic dinitrile is a valuable building block in the synthesis of pharmaceuticals, materials for electronics, and specialized ligands for catalysis.[1][2] However, its utility is matched by a critical need for rigorous safety and handling protocols. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[3][4] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3][5] A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Key Hazards:

-

Acute Toxicity: Harmful via oral, dermal, and inhalation routes.[3]

-

Respiratory Irritation: May cause respiratory irritation.[5]

A proactive risk assessment involves not only acknowledging these hazards but also evaluating the specific quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the competency of the personnel involved.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. Standard laboratory attire, including a flame-resistant lab coat and closed-toe shoes, should be supplemented with the following:

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine dust particles.

-

Hand Protection: Nitrile gloves are recommended for their chemical resistance.[6] Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially after direct contact with the compound.

-

Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if there is a risk of generating dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is essential.

Engineering Controls and Laboratory Practices: Creating a Safe Environment

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

-

Chemical Fume Hood: All weighing and handling of solid this compound, as well as any reactions involving it, should be performed within a properly functioning and certified chemical fume hood.[6][7] This is crucial to prevent the inhalation of dust particles and any potential vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6]

-

Designated Area: It is good practice to designate a specific area within the laboratory for working with this compound to prevent cross-contamination.[7]

Safe Handling Workflow:

Storage and Incompatibility: Maintaining Chemical Stability

Proper storage is critical to ensure the stability of this compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][8] Keep away from sources of heat and ignition.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

Chemical Incompatibility Chart:

Emergency Procedures: Preparedness is Key

Even with the best precautions, accidents can happen. Being prepared to respond effectively is crucial.

Spill Response:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

-

Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[6]

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]

-

Decontamination: Clean the spill area thoroughly.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9][10]

Waste Disposal: Environmental Responsibility

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed, and compatible container.[7]

-

Disposal: Dispose of hazardous waste through a licensed contractor, following all local, state, and federal regulations.[9][11] Never dispose of this chemical down the drain.[6]

Physical and Chemical Properties

A solid understanding of the physical and chemical properties of this compound can inform safer handling practices.

| Property | Value |

| Molecular Formula | C7H3N3[2] |

| Molecular Weight | 129.12 g/mol [2] |

| Appearance | White to off-white powder/solid[2][8] |

| Melting Point | 123-127 °C[2] |

| Boiling Point | 290.0±20.0 °C (Predicted)[2] |

| Solubility | Insoluble in water.[8] Soluble in some organic solvents like DMSO and DMF.[8] |

Synthetic and Research Applications

This compound is a versatile precursor in organic synthesis. The nitrile groups are susceptible to nucleophilic attack, enabling cyclization and condensation reactions to form more complex heterocyclic systems.[1] This reactivity is leveraged in the development of:

-

Pharmaceutical Intermediates: Used to construct complex drug molecules.[1]

-

Material Science: Employed in the synthesis of light-emitting materials.[1]

-